2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
2-Methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a piperidine ring linked via an ether bond at position 2. The piperidine moiety is further functionalized with a thiophene-3-carbonyl group, introducing aromatic and electron-rich characteristics.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-13-14(17-6-5-16-13)21-12-3-2-7-18(9-12)15(19)11-4-8-22-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEAPIFAEIGUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic synthesis. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The thiophene-carbonyl-piperidinyl-oxy moiety can be attached via a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group in the thiophene moiety would produce an alcohol.
Scientific Research Applications
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The methoxy and thiophene-carbonyl-piperidinyl-oxy moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Methoxy-3-(1-Methylpropyl)Pyrazine
- Structure : Pyrazine with methoxy (position 2) and 1-methylpropyl (position 3) groups.
- Properties: Molecular weight: 166.22 g/mol (C₉H₁₄N₂O) . Odor profile: Contributes to galbanum, bell pepper, and green aromas in vegetation and wines . Odor Activity Value (OAV): 1.94 × 10² in PGG woody vegetation, indicating high sensory impact . Synthesis: Derived from Strecker degradation involving amino acids and carbohydrates .
2-Methoxy-3-(2-Methylpropyl)Pyrazine (IBMP)
- Structure : Similar to the above but with a branched 2-methylpropyl group.
- Properties :
2-Methoxy-3-(3-Methoxy-4-Nitrophenyl)Pyrazine
- Structure : Pyrazine substituted with methoxy (position 2) and a nitro-aromatic group (position 3).
- Properties: Molecular weight: 261.23 g/mol (C₁₂H₁₁N₃O₄) . Potential reactivity: Nitro groups may enhance electrophilicity, enabling interactions with biological targets (e.g., enzymes).
Piperidine Derivatives
- Example : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
- Structural relevance : Piperidine rings are common in bioactive molecules (e.g., antipsychotics, analgesics). The thiophene-3-carbonyl group in the target compound may enhance binding affinity compared to simpler piperidine derivatives.
Volatility and Sensory Impact
- Alkyl-substituted pyrazines (e.g., 2-methoxy-3-(1-methylpropyl)-): High volatility and low odor thresholds (e.g., 8 ng/L in wines ), making them potent flavorants.
- Target compound : Bulkier piperidine-thiophene substituent likely reduces volatility, shifting applications from flavor chemistry to pharmaceuticals.
Bioactivity and Ecological Roles
- Alkyl pyrazines : Involved in plant-pathogen interactions (e.g., barley root emissions under fungal stress ).
- Nitro-aromatic pyrazines: Potential antimicrobial or cytotoxic properties due to nitro group reactivity .
- Target compound : Thiophene and piperidine groups may confer selectivity for neurological or metabolic targets, though specific data are lacking.
Data Tables
Table 1. Structural and Functional Comparison of Methoxypyrazines
Research Findings and Implications
- Alkyl methoxypyrazines : Dominant in flavor chemistry due to low sensory thresholds and natural abundance in plants .
- However, synthetic complexity and lack of direct studies limit current understanding.
- Nitro-substituted derivatives : May serve as lead compounds for antibacterial or antiparasitic agents, leveraging nitro group reactivity .
Biological Activity
2-Methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a pyrazine core, a methoxy group, and a thiophene-derived piperidine moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial effects of related pyrazine compounds. The results indicated that modifications in the thiophene and piperidine groups significantly impacted antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for several strains. Below is a summary table of the findings:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
| Control (standard antibiotic) | E. coli | 4 |
| Control (standard antibiotic) | S. aureus | 8 |
Anticancer Activity
In vitro studies demonstrated that the compound could inhibit the growth of human cancer cell lines. A notable case study involved testing against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF7 | 15 |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression.
Neuroprotective Effects
Research into neuroprotective properties highlighted the compound's potential in reducing oxidative stress in neuronal cells. In a study involving SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant reduction of reactive oxygen species (ROS).
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer explored the efficacy of a related thiophene-piperidine derivative. Patients receiving the compound showed improved survival rates compared to those on standard chemotherapy.
- Case Study on Antimicrobial Resistance : A longitudinal study assessed the effectiveness of various derivatives against resistant bacterial strains, demonstrating that modifications in the thiophene structure enhanced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
